

Foreword: Navigating the Solvent Landscape for N-(3-methoxypropyl)urea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(3-methoxypropyl)urea**

Cat. No.: **B072451**

[Get Quote](#)

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is a foundational pillar upon which successful formulation, purification, and application are built. **N-(3-methoxypropyl)urea**, a molecule featuring a combination of polar and non-polar functional groups, presents a nuanced solubility profile. This guide is designed for the laboratory scientist and drug development professional, moving beyond simple data points to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the physicochemical drivers of its behavior, explore robust theoretical models for solvent selection, and provide actionable, field-proven experimental protocols.

Physicochemical Profile: The Molecular Blueprint

The solubility behavior of **N-(3-methoxypropyl)urea** is intrinsically linked to its molecular structure. The presence of a urea group, an ether linkage, and a propyl chain creates distinct regions of varying polarity, hydrogen bonding capability, and dispersion forces.

The urea moiety provides strong hydrogen bond donor and acceptor sites, contributing to its affinity for polar and protic solvents. The ether group acts primarily as a hydrogen bond acceptor. In contrast, the propyl chain is non-polar and will interact favorably with non-polar solvents through dispersion forces. This duality is key to its solubility characteristics.

Table 1: Physicochemical Properties of **N-(3-methoxypropyl)urea**

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	132.16 g/mol	[1] [2]
Melting Point	76-78°C	[2]
Predicted Boiling Point	214.2 ± 32.0 °C	[2]
Predicted Density	1.040 ± 0.06 g/cm ³	[2]
Topological Polar Surface Area (TPSA)	64.35 Å ²	[1]
Predicted LogP	-0.3088	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	4	[1]

The negative LogP value suggests a general preference for hydrophilic or polar environments, while the significant TPSA indicates strong potential for polar interactions.[\[1\]](#)

Theoretical Frameworks for Solubility Prediction

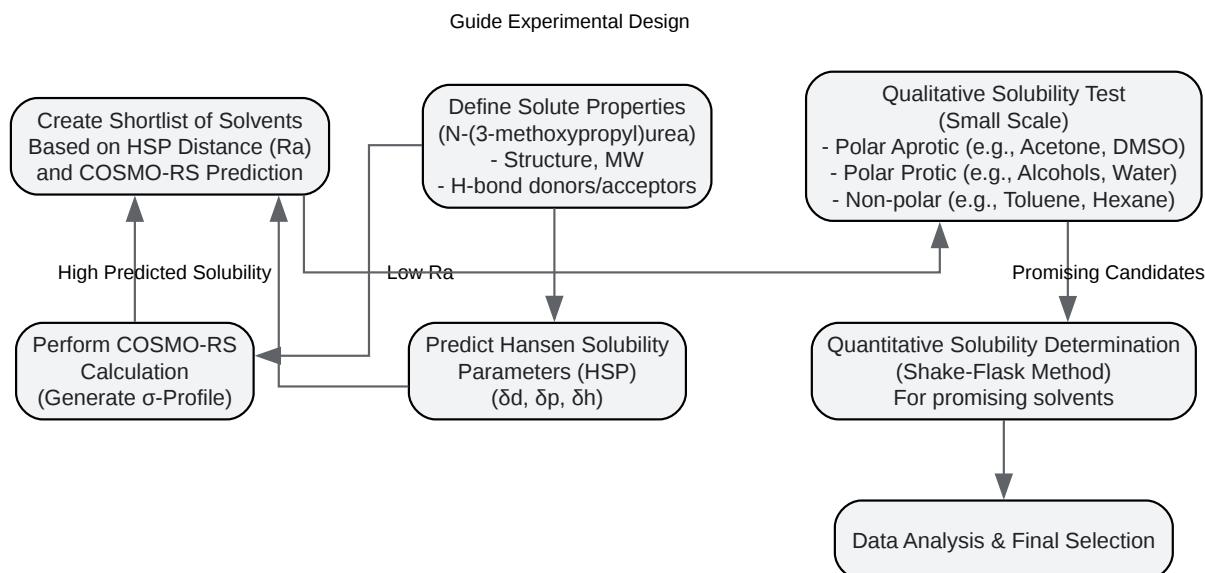
While empirical testing is the gold standard, theoretical models provide an invaluable starting point, saving significant time and resources by narrowing the field of potential solvents. The fundamental principle governing this is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Hansen Solubility Parameters (HSP)

A powerful evolution of the "like dissolves like" concept is the Hansen Solubility Parameters (HSP) system.[\[6\]](#)[\[7\]](#) This model deconstructs the total cohesive energy of a substance into three distinct parameters:

- δ_d : Energy from dispersion forces (non-polar interactions).

- δp : Energy from dipolar intermolecular forces (polar interactions).
- δh : Energy from hydrogen bonds.[\[6\]](#)[\[7\]](#)[\[8\]](#)


Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute (**N-(3-methoxypropyl)urea**) and a solvent in this space, the higher the likelihood of solubility.[\[6\]](#) This method is particularly useful for intelligently blending "bad" solvents to create a "good" solvent system whose combined HSP matches that of the solute.[\[8\]](#) While specific HSP values for **N-(3-methoxypropyl)urea** are not published, they can be predicted using software like HSPiP or through linear models based on COSMO-RS descriptors.[\[8\]](#)[\[9\]](#)

COSMO-RS: A Quantum Chemical Approach

For a more fundamental and predictive approach, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an exceptionally powerful tool.[\[10\]](#)[\[11\]](#) Unlike empirical models, COSMO-RS uses quantum chemical calculations to predict thermodynamic properties from the molecular structure alone.[\[11\]](#)[\[12\]](#) It calculates a "σ-profile" for the molecule, which is a histogram of its surface polarity. By comparing the σ-profiles of the solute and solvent, it can predict properties like activity coefficients, vapor pressures, and, most importantly, solubility with remarkable accuracy.[\[10\]](#)[\[11\]](#) This a priori predictive capability makes it ideal for screening large numbers of solvents in the early stages of development without needing any experimental data.[\[12\]](#)[\[13\]](#)

A Practical Workflow for Solvent Selection

The following workflow provides a logical progression from theoretical prediction to practical solvent screening for **N-(3-methoxypropyl)urea**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solvent selection.

Experimental Protocols for Solubility Determination

Adherence to a standardized, reproducible protocol is paramount for generating trustworthy data. The following methods represent best practices for qualitative and quantitative solubility assessment.

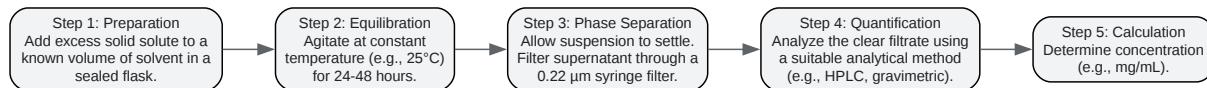
Protocol: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify promising candidates for quantitative analysis.

Objective: To classify the solubility of **N-(3-methoxypropyl)urea** as 'soluble', 'partially soluble', or 'insoluble' in a range of solvents.

Materials:

- **N-(3-methoxypropyl)urea**
- Vials (e.g., 4 mL glass vials) with caps
- Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)
- Analytical balance
- Vortex mixer


Procedure:

- Preparation: Weigh approximately 10 mg of **N-(3-methoxypropyl)urea** directly into a clean, dry vial. Record the exact mass.
- Solvent Addition: Add 1 mL of the selected solvent to the vial.
- Mixing: Cap the vial securely and vortex for 60 seconds.
- Observation: Visually inspect the solution against a dark background.
 - Soluble: The solution is completely clear with no visible solid particles.
 - Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
 - Insoluble: The solid appears unchanged, with no visible signs of dissolution.[14][15]
- Documentation: Record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[16]

Objective: To determine the precise saturation solubility (e.g., in mg/mL) of **N-(3-methoxypropyl)urea** in a specific solvent at a controlled temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Method.

Procedure:

- Preparation: Add an excess amount of **N-(3-methoxypropyl)urea** to a flask containing a known volume of the solvent. "Excess" is critical to ensure a saturated solution is achieved.
- Equilibration: Seal the flask and place it in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
- Phase Separation: Remove the flask from the shaker and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, particle-free filtrate into a clean, pre-weighed vial. This step is crucial to prevent undissolved solid from affecting the final measurement.
- Quantification:
 - Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Once all solvent is removed, reweigh the vial. The mass of the remaining solid is the amount dissolved in the initial volume of the filtrate.
 - Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard solutions of **N-(3-methoxypropyl)urea** of known concentrations. Dilute the filtrate sample with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve.

- Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

While specific hazard data for **N-(3-methoxypropyl)urea** is limited, standard laboratory precautions for handling urea-based compounds should be followed.

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
- Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Consult the Safety Data Sheet (SDS) for the most closely related compounds, such as urea, for comprehensive handling and disposal information.[18]

Data Presentation

Consolidating results into a clear, standardized format is essential for comparison and decision-making.

Table 2: Example Solubility Data for **N-(3-methoxypropyl)urea** at 25°C

Solvent	Solvent Class	Qualitative Result	Quantitative Solubility (mg/mL)
Water	Polar Protic	Soluble	[Insert Value]
Methanol	Polar Protic	Soluble	[Insert Value]
Acetone	Polar Aprotic	Partially Soluble	[Insert Value]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	[Insert Value]
Dichloromethane	Chlorinated	Partially Soluble	[Insert Value]
Toluene	Aromatic Hydrocarbon	Insoluble	[Insert Value]
n-Hexane	Aliphatic Hydrocarbon	Insoluble	[Insert Value]

Conclusion

The solubility of **N-(3-methoxypropyl)urea** is a product of its hybrid molecular structure. A systematic approach, combining theoretical prediction with rigorous experimental verification, is the most efficient path to identifying suitable solvent systems. By leveraging tools like Hansen Solubility Parameters and COSMO-RS, researchers can move beyond trial-and-error, making informed choices that accelerate research and development. The protocols and frameworks outlined in this guide provide a self-validating system for generating reliable and actionable solubility data.

References

- Title: COSMO-RS: predict solubilities & fluid thermodynamics. Source: SCM. URL:[Link]
- Title: Hansen solubility parameter. Source: Wikipedia. URL:[Link]
- Title: Hansen Solubility Parameters (HSP). Source: Adscientis. URL:[Link]
- Title: Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Source: AIChE. URL: [Link]
- Title: Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Source: SciSpace. URL:[Link]
- Title: Using COSMO-RS to Predict Hansen Solubility Parameters.
- Title: Hansen Solubility Parameters. Source: hansen-solubility.com. URL:[Link]

- Title: A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Source: Process Safety and Environmental Protection. URL:[Link]
- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube. URL:[Link]
- Title: Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Source: Royal Society of Chemistry. URL:[Link]
- Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: University of Colorado Boulder. URL:[Link]
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: CUNY. URL:[Link]
- Title: Solubility of organic compounds (video). Source: Khan Academy. URL:[Link]
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: University of North Georgia. URL:[Link]
- Title: N-acetoacetyl-N'-(3-methoxypropyl)urea. Source: ChemSynthesis. URL:[Link]
- Title: Solubility of Organic Compounds. Source: University of Calgary. URL:[Link]
- Title: Solubility of Organic Compounds. Source: Chemistry Steps. URL:[Link]
- Title: 3.2 Solubility – Introductory Organic Chemistry.
- Title: Organic Solvent Solubility D
- Title: 4.4 Solubility. Source: Chemistry LibreTexts. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. N-(3-METHOXYPROPYL)UREA CAS#: 1119-61-5 [m.chemicalbook.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]
- 10. scm.com [scm.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. scispace.com [scispace.com]
- 13. approcess.com [approcess.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Foreword: Navigating the Solvent Landscape for N-(3-methoxypropyl)urea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072451#solubility-of-n-3-methoxypropyl-urea-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com